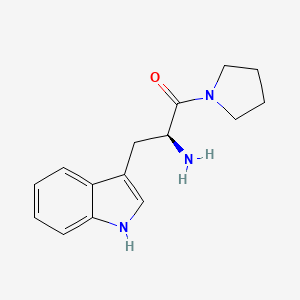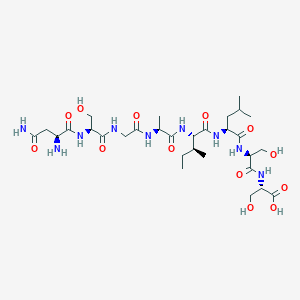
L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide is specifically designed to explore its structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-seryl, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine sulfoxides or serine sulfones.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxides, while reduction of disulfide bonds results in free thiols.
Aplicaciones Científicas De Investigación
L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Materials Science: Explored for its self-assembling properties and potential use in nanomaterials.
Mecanismo De Acción
The mechanism of action of L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine
Uniqueness
L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Propiedades
Número CAS |
574750-56-4 |
|---|---|
Fórmula molecular |
C30H53N9O13 |
Peso molecular |
747.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H53N9O13/c1-6-14(4)23(29(50)35-17(7-13(2)3)27(48)37-19(11-41)28(49)38-20(12-42)30(51)52)39-24(45)15(5)34-22(44)9-33-26(47)18(10-40)36-25(46)16(31)8-21(32)43/h13-20,23,40-42H,6-12,31H2,1-5H3,(H2,32,43)(H,33,47)(H,34,44)(H,35,50)(H,36,46)(H,37,48)(H,38,49)(H,39,45)(H,51,52)/t14-,15-,16-,17-,18-,19-,20-,23-/m0/s1 |
Clave InChI |
BYWNJPKEOMBFRZ-QGMUFNMCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


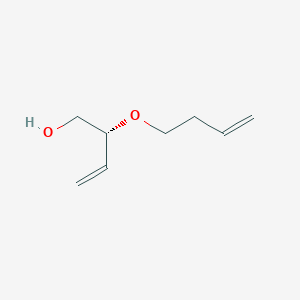


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
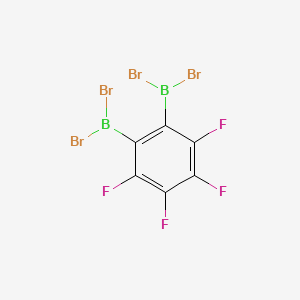
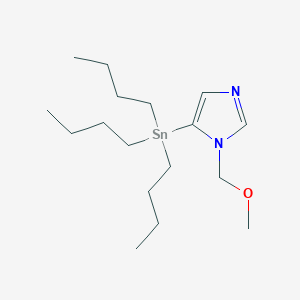
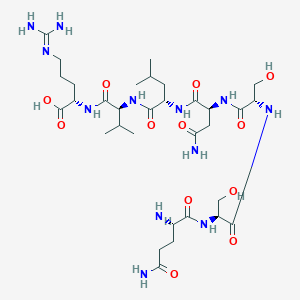
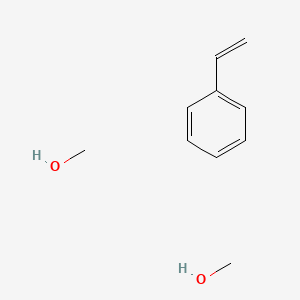
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
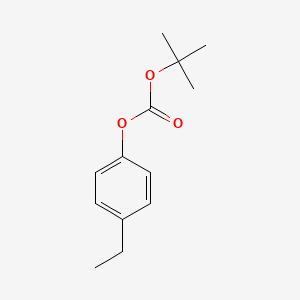
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
